molecular formula C22H20FN3O3 B2526428 1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 952962-50-4

1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

Cat. No.: B2526428
CAS No.: 952962-50-4
M. Wt: 393.418
InChI Key: JCWAGRYQPKIMBX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
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Biological Activity

The compound 1-(4-fluorophenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18FNO4C_{20}H_{18}FNO_4, with a molecular weight of approximately 355.36 g/mol. The structure features a pyrrolidine core substituted with a 4-fluorophenyl group and an isoxazole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of specific proteins involved in cancer progression. For example, compounds containing the pyrrolidine scaffold have been studied for their ability to inhibit murine double minute 2 (MDM2), a negative regulator of the tumor suppressor p53, thereby potentially enhancing p53 activity in tumor cells .

Antitumor Activity

In vitro studies have shown that derivatives of this compound can exhibit significant antitumor activity. For instance, one study reported that a related compound demonstrated moderate tumor growth inhibition in xenograft models when administered at a dose of 100 mg/kg daily for 14 days. However, the overall effectiveness was noted to be inferior compared to other tested compounds .

Enzyme Inhibition

The compound's structural components suggest potential activity against various kinases, particularly p38 mitogen-activated protein kinase (MAPK). Isoxazolones are known to inhibit p38 MAPK, which plays a crucial role in cell signaling pathways associated with inflammation and cancer . The presence of the 4-fluorophenyl group may enhance selectivity towards these targets due to hydrophobic interactions within the ATP binding site .

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

  • Antimicrobial Activity : A series of substituted pyrrolidines exhibited minimum inhibitory concentrations (MICs) ranging from 7.8 µg/mL to 62.5 µg/mL against various bacterial strains, indicating potential antimicrobial properties .
  • Structural Activity Relationships (SAR) : Research has highlighted the importance of specific substitutions on the pyrrolidine ring that can significantly affect biological potency. For example, modifications that enhance lipophilicity or alter hydrogen bonding capabilities have been shown to improve binding affinity to target proteins .
  • Tissue Penetration Studies : Investigations into enhancing tissue penetration for improved therapeutic efficacy have been conducted. Strategies included modifying lipophilicity and basicity of nitrogen atoms in the pyrrolidine core .

Data Tables

Property Value
Molecular FormulaC20H18FNO4
Molecular Weight355.36 g/mol
Antitumor Dose100 mg/kg (in vivo)
MIC Range (Antimicrobial)7.8 - 62.5 µg/mL

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-14-2-4-15(5-3-14)20-11-18(25-29-20)12-24-22(28)16-10-21(27)26(13-16)19-8-6-17(23)7-9-19/h2-9,11,16H,10,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWAGRYQPKIMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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